molecular formula C19H23BrN2OS B11338444 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-bromobenzamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-bromobenzamide

Katalognummer: B11338444
Molekulargewicht: 407.4 g/mol
InChI-Schlüssel: RHHXOBNQFFMPPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-bromobenzamide is a synthetic organic compound that features a complex structure with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-bromobenzamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene-2-boronic acid or thiophene-2-stannane as reagents.

    Attachment of the Benzamide Group: The final step involves the formation of the amide bond between the azepane-thiophene intermediate and 2-bromobenzoic acid, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as potassium carbonate (K2CO3), to facilitate the substitution reaction.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding hydrogenated compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-bromobenzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or thermal stability.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving thiophene or azepane moieties.

    Industrial Applications: It can be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.

Wirkmechanismus

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-bromobenzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The azepane ring can interact with biological membranes, while the thiophene group can participate in π-π interactions or hydrogen bonding. The bromobenzamide moiety can act as a pharmacophore, binding to active sites on proteins or other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-bromobenzamide is unique due to the presence of the bromine atom, which can be selectively substituted or reduced, providing a versatile platform for further chemical modifications. The combination of the azepane ring, thiophene group, and bromobenzamide moiety also imparts unique chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C19H23BrN2OS

Molekulargewicht

407.4 g/mol

IUPAC-Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-bromobenzamide

InChI

InChI=1S/C19H23BrN2OS/c20-16-9-4-3-8-15(16)19(23)21-14-17(18-10-7-13-24-18)22-11-5-1-2-6-12-22/h3-4,7-10,13,17H,1-2,5-6,11-12,14H2,(H,21,23)

InChI-Schlüssel

RHHXOBNQFFMPPA-UHFFFAOYSA-N

Kanonische SMILES

C1CCCN(CC1)C(CNC(=O)C2=CC=CC=C2Br)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.